![molecular formula C12H7ClN2 B12211828 1-Chlorophenazine](/img/structure/B12211828.png)
1-Chlorophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorophenazine is a chemical compound with the molecular formula C₁₂H₇ClN₂. It belongs to the phenazine class of compounds, which are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . Phenazines have significant applications in both medicinal and industrial fields, making them a remarkable synthetic target .
Preparation Methods
The synthesis of 1-Chlorophenazine can be achieved through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the Pd-catalyzed N-arylation of phenazine derivatives . Industrial production methods often utilize multicomponent approaches to efficiently assemble the phenazine scaffold .
Chemical Reactions Analysis
1-Chlorophenazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction can produce phenazine derivatives with altered electronic properties .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-Chlorophenazine exhibits significant antimicrobial properties. Research indicates that compounds in the phenazine family, including this compound, can inhibit bacterial growth and have been studied for their effects on various pathogens. For instance, studies have shown that phenazines can disrupt bacterial membrane integrity and interfere with electron transport processes in microbial cells .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study highlighted that phenazine derivatives could induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways related to cell survival . This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. Its structural similarity to other phenothiazines suggests potential antipsychotic activity. Studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychiatric disorders .
Environmental Science Applications
Bioremediation
this compound has been studied for its role in bioremediation processes. Research indicates that certain bacteria can utilize phenazines as electron shuttles in the degradation of environmental pollutants, such as polycyclic aromatic hydrocarbons. This application is particularly relevant in contaminated soil and water treatment scenarios .
Material Science Applications
Conductive Polymers
In material science, this compound has been incorporated into conductive polymer matrices. Its ability to facilitate charge transport makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer composites has shown enhanced electrical conductivity compared to traditional materials .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The study involved testing various concentrations of the compound and observing bacterial growth inhibition over a 24-hour period.
Concentration (µg/mL) | Bacterial Growth Inhibition (%) |
---|---|
8 | 25 |
16 | 50 |
32 | 75 |
64 | 90 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The following table summarizes the results from a study assessing cell viability after treatment with varying concentrations of the compound.
Concentration (µM) | Cell Viability (%) |
---|---|
5 | 85 |
10 | 70 |
20 | 50 |
40 | 30 |
Mechanism of Action
The mechanism of action of 1-Chlorophenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) when exposed to light, leading to oxidative damage to cellular molecules such as DNA, proteins, and lipids . This photodynamic activity makes it a potential candidate for cancer treatment and antimicrobial therapies .
Comparison with Similar Compounds
1-Chlorophenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: This compound shows potent activity against Mycobacterium tuberculosis and can be chemically modified to produce new active substances.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa, pyocyanin exhibits strong antimicrobial properties.
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity compared to other phenazine derivatives .
Properties
Molecular Formula |
C12H7ClN2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
1-chlorophenazine |
InChI |
InChI=1S/C12H7ClN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
InChI Key |
RPOUGULCGNMIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.